3-Méthylisothiazol-4-amine

Vue d'ensemble

Description

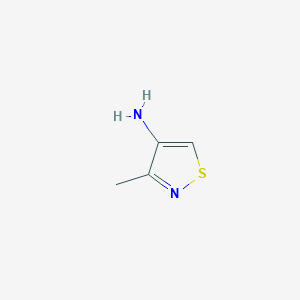

3-Methylisothiazol-4-amine is a heterocyclic organic compound with the chemical formula C4H6N2S. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Applications De Recherche Scientifique

3-Methylisothiazol-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal growth inhibition.

Industry: The compound is used in the formulation of biocides, preservatives, and other industrial chemicals.

Mécanisme D'action

Target of Action

3-Methylisothiazol-4-amine, a derivative of isothiazolinones, primarily targets life-sustaining enzymes, specifically those enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including metabolic reactions and signal transduction pathways.

Mode of Action

The compound interacts with its targets by forming mixed disulfides upon treatment with such species . This interaction leads to the inhibition of the targeted enzymes, thereby affecting their normal functioning.

Pharmacokinetics

A related compound, 7-methoxy-n-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine, displayed desirable pharmacokinetic properties in multiple preclinical species

Result of Action

The primary result of the action of 3-Methylisothiazol-4-amine is the inhibition of the targeted enzymes, leading to the disruption of the biochemical pathways they are involved in. This disruption can result in various molecular and cellular effects, depending on the specific pathways affected. For example, the antimicrobial activity of isothiazolinones suggests that the compound may lead to the death of microbial cells .

Action Environment

The action, efficacy, and stability of 3-Methylisothiazol-4-amine can be influenced by various environmental factors. For instance, isothiazolinones are used in cosmetic and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation . These factors suggest that the compound’s action can be significantly affected by the environment in which it is used.

Analyse Biochimique

Biochemical Properties

3-Methylisothiazol-4-amine plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes and proteins, inhibiting their activity. The compound is known to react with thiol groups in enzymes, leading to the formation of mixed disulfides, which in turn inhibits the enzymatic activity . This interaction is crucial in controlling microbial growth, making 3-Methylisothiazol-4-amine an effective biocide.

Cellular Effects

The effects of 3-Methylisothiazol-4-amine on cells are profound. It has been observed to cause cytotoxicity in various cell types, leading to cell death. This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Methylisothiazol-4-amine can disrupt the normal function of neurons by inhibiting the growth of axons and dendrites . Additionally, it can induce oxidative stress, leading to cellular damage and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methylisothiazol-4-amine exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly those containing thiol groups, forming mixed disulfides and inhibiting their activity . This inhibition disrupts various cellular processes, including DNA replication and protein synthesis. Furthermore, 3-Methylisothiazol-4-amine can alter gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylisothiazol-4-amine change over time. The compound is relatively stable in acidic media but can degrade in alkaline conditions . Long-term exposure to 3-Methylisothiazol-4-amine has been shown to cause persistent cytotoxic effects, leading to sustained cellular damage and impaired function. These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of 3-Methylisothiazol-4-amine vary with different dosages in animal models. At low doses, the compound can effectively control microbial growth without causing significant toxicity. At higher doses, it can induce severe toxic effects, including organ damage and mortality . The threshold for these adverse effects is critical for determining safe and effective dosage levels in various applications.

Metabolic Pathways

3-Methylisothiazol-4-amine is involved in several metabolic pathways, primarily those related to its antimicrobial activity. It interacts with enzymes such as proteases and reductases, affecting their function and altering metabolic flux . These interactions can lead to changes in metabolite levels, impacting overall cellular metabolism and function.

Transport and Distribution

Within cells and tissues, 3-Methylisothiazol-4-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific cellular components.

Subcellular Localization

The subcellular localization of 3-Methylisothiazol-4-amine is essential for its activity and function. It is often found in the cytoplasm and can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria . This localization is directed by targeting signals and post-translational modifications, which ensure the compound reaches its site of action within the cell.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisothiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2), followed by nucleophilic displacement to form the desired isothiazole ring . Another method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from N-methylpropiolamide .

Industrial Production Methods: On an industrial scale, the production of isothiazolinones, including 3-Methylisothiazol-4-amine, often involves the ring-closure of 3-mercaptopropanamides. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylisothiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .

Comparaison Avec Des Composés Similaires

Methylisothiazolinone (MIT): Commonly used as a preservative in personal care products.

Chloromethylisothiazolinone (CMIT): Often used in combination with MIT as a biocide.

Benzisothiazolinone (BIT): Used in industrial applications for its antimicrobial properties.

Uniqueness: 3-Methylisothiazol-4-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Activité Biologique

3-Methylisothiazol-4-amine (MIT) is a compound belonging to the isothiazolinone family, widely recognized for its antimicrobial properties and applications in various industrial and household products. This article explores the biological activity of MIT, focusing on its biochemical interactions, mechanisms of action, and implications for health and safety.

Chemical Structure and Properties

3-Methylisothiazol-4-amine has the chemical formula C4H6N2S and is characterized by a five-membered ring containing sulfur and nitrogen. Its structure allows it to interact with biological molecules, particularly enzymes containing thiol groups, which are crucial for many cellular functions.

Target Enzymes

MIT primarily targets enzymes with thiol groups at their active sites. By forming mixed disulfides with these thiols, MIT inhibits enzymatic activity, disrupting various biochemical pathways essential for microbial survival and cellular function.

Mode of Action

The interaction of MIT with target enzymes leads to several downstream effects:

- Inhibition of Growth : The compound's antimicrobial activity results in the death of susceptible microbial cells.

- Cytotoxicity : In higher concentrations, MIT exhibits cytotoxic effects on mammalian cells, notably neurons, leading to cell death through mechanisms that include oxidative stress and DNA damage .

Antimicrobial Activity

MIT is effective against a broad spectrum of bacteria and fungi. Its ability to penetrate cell membranes allows it to exert its effects intracellularly. The compound reacts with nucleophilic groups within the cells, leading to cell death within hours of exposure .

Neurotoxicity

Research indicates that MIT is particularly toxic to neurons but less so to glial cells. A study demonstrated that brief exposure to MIT could induce significant neuronal death through mechanisms involving reactive oxygen species (ROS) generation and activation of specific signaling pathways (e.g., ERK MAPK pathway) .

Case Studies and Research Findings

- Neurotoxicity Assessment : A study highlighted that exposure to increasing concentrations of MIT resulted in a dose-dependent increase in neuronal injury as measured by lactate dehydrogenase (LDH) release. Neurons showed heightened sensitivity compared to glial cells .

- Cell Growth Responses : In a recent investigation involving dental pulp stem cells (DPSC), two different cell lines exhibited divergent responses to varying concentrations of MIT. One line showed enhanced growth at lower concentrations, while the other experienced significant toxicity .

- Toxicological Profile : A comprehensive review indicated that isothiazolinones like MIT could impair cellular thiol metabolism in human liver cell lines, suggesting potential hepatotoxicity alongside neurotoxicity .

Pharmacokinetics

The pharmacokinetic properties of MIT indicate that its stability varies with environmental conditions. It remains stable in acidic environments but degrades in alkaline conditions. This stability is crucial for its effectiveness as an antimicrobial agent in various formulations.

Dosage Effects

The effects of MIT are highly dosage-dependent:

- Low Doses : Effective in controlling microbial growth without significant toxicity.

- High Doses : Associated with severe toxic effects, including organ damage and mortality in animal models.

Summary Table of Biological Activity

Propriétés

IUPAC Name |

3-methyl-1,2-thiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENNKQQMHQUBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537814 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53483-97-9 | |

| Record name | 3-Methyl-1,2-thiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.